molecular formula C17H18F3N3 B12239869 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B12239869
M. Wt: 321.34 g/mol
InChI Key: MSZUCWDZGDTKBN-UHFFFAOYSA-N
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Description

1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that features a piperazine ring substituted with a pyridin-4-ylmethyl group and a 3-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridin-4-ylmethyl group and the piperazine ring.

    Reductive Amination: This step involves the reaction of the piperazine ring with an aldehyde or ketone to introduce the 3-(trifluoromethyl)phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity.

    Pathways Involved: It modulates signaling pathways related to mood regulation, cognition, and behavior.

Comparison with Similar Compounds

  • 1-[(2-Trifluoromethyl)pyridin-4-yl]piperazine
  • 1-[3-(Trifluoromethyl)phenyl]piperazine
  • 4-(3-Trifluoromethylphenyl)piperazine

Comparison: 1-[(Pyridin-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the pyridin-4-ylmethyl and 3-(trifluoromethyl)phenyl groups, which confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-2-1-3-16(12-15)23-10-8-22(9-11-23)13-14-4-6-21-7-5-14/h1-7,12H,8-11,13H2

InChI Key

MSZUCWDZGDTKBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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